REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]#[N:7])=[CH:2]1.[CH2:8]([Mg]Br)[CH3:9].B(F)(F)F.CCOCC.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[O:1]1[CH:5]=[CH:4][C:3]([C:6]2([NH2:7])[CH2:9][CH2:8]2)=[CH:2]1 |f:2.3,4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
129 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at r.t. for 2 hour
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at r.t. for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAC
|
Type
|
WASH
|
Details
|
The organic was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel (60-120) column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |